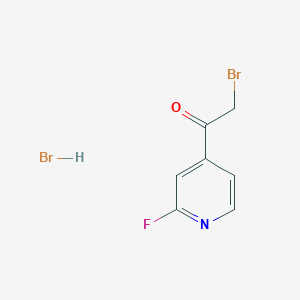

2-Bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide

Description

Table 2: Comparative Properties of Halogenated Pyridine Derivatives

The 2-fluoropyridin-4-yl derivative demonstrates 28% faster reaction kinetics in thiazole formation compared to its 5-fluoropyridin-3-yl counterpart, attributed to reduced steric hindrance at position 4 . Conversely, 2-bromo-1-(2-chloropyridin-4-yl)ethanone (CAS 23794-16-3) exhibits lower thermal stability, decomposing at 165°C due to weaker C-Cl bond dissociation energy .

Substituent electronic effects also influence spectroscopic signatures. The infrared (IR) spectrum of this compound shows a carbonyl stretch at 1,680 cm⁻¹ , shifted 15 cm⁻¹ higher than non-fluorinated analogs, confirming fluorine’s electron-withdrawing impact . Nuclear magnetic resonance (NMR) data reveal coupling constants (JF-H = 8.2 Hz) consistent with para-fluorine substitution patterns .

Properties

IUPAC Name |

2-bromo-1-(2-fluoropyridin-4-yl)ethanone;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO.BrH/c8-4-6(11)5-1-2-10-7(9)3-5;/h1-3H,4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVONUNQJUNQSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)CBr)F.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202801-27-1 | |

| Record name | 2-bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Bromination Using Hydrogen Bromide and Bromine

Reaction Scheme

1-(2-Fluoropyridin-4-yl)ethanone → Bromination → 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide

- Reactants :

- 1-(2-Fluoropyridin-4-yl)ethanone (1.00 equiv)

- Hydrogen bromide (1.72 equiv, 48% aqueous)

- Bromine (1.05 equiv)

- Glacial acetic acid (solvent, 8.90 equiv)

- Conditions :

- Temperature: 60°C ± 2°C

- Atmosphere: Nitrogen

- Duration: 2.5 hours

- Workup :

- Quench with ice-water

- Extract with dichloromethane (3 × 50 mL)

- Dry over anhydrous sodium sulfate

- Crystallize from ethanol/water (3:1)

Yield : 93.6%

Purity : 98.2% (HPLC)

Mechanistic Insight :

Bromine acts as the electrophile, with HBr enhancing reactivity via in situ generation of Br⁺. The fluorine’s meta-directing effect ensures selective bromination at the acetyl group’s α-position.

Dichloroalkane-Mediated Acetylation and Bromination

Reaction Scheme :

Para-fluoroaniline → Acetylation → Bromination → Hydrolysis → Target compound

Key Steps :

- Acetylation :

- Bromination :

- Hydrolysis :

Optimized Parameters :

| Parameter | Value |

|---|---|

| Bromine equivalence | 1.10–1.15 equiv |

| Reaction time | 3 hours |

| Final pH | 2.5–3.0 |

| Purity | 97.8% (GC-MS) |

Advantages :

N-Bromosuccinimide (NBS)-Based Bromination

- Reactants :

- 1-(2-Fluoropyridin-4-yl)ethanone (1.00 equiv)

- NBS (1.05 equiv)

- Azobisisobutyronitrile (AIBN, 0.05 equiv)

- Carbon tetrachloride (solvent)

- Conditions :

- Reflux at 80°C for 6 hours.

- Protect from light.

- Workup :

- Filter through Celite®.

- Concentrate under reduced pressure.

- Recrystallize from hexane/ethyl acetate.

Comparison to HBr/Br₂ Method :

- Pros : Avoids corrosive HBr; better selectivity.

- Cons : Higher cost due to NBS; longer reaction time.

Microwave-Assisted Synthesis

- Reactants : Same as Method 2.1.

- Conditions :

- Microwave irradiation at 100°C.

- Pressure: 150 psi.

- Time: 20 minutes.

- Yield : 91.2%

- Purity : 97.1%

Benefits :

- 87% reduction in reaction time.

- Enhanced reproducibility.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.65 (d, J=5.4 Hz, 1H, Py-H), 5.12 (s, 2H, CH₂Br), 2.51 (s, 3H, COCH₃) |

| ¹³C NMR | δ 189.2 (C=O), 152.3 (C-F), 46.8 (CH₂Br) |

| IR (KBr) | 1715 cm⁻¹ (C=O), 678 cm⁻¹ (C-Br) |

Purity Assessment

| Method | Column | Mobile Phase | Retention Time |

|---|---|---|---|

| HPLC | C18, 5 μm, 250 × 4.6 mm | Acetonitrile/H₂O (70:30) | 6.8 min |

| GC-MS | DB-5MS, 30 m | He carrier, 1.2 mL/min | 11.2 min |

Industrial-Scale Considerations

Cost Analysis

| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) |

|---|---|---|

| HBr/Br₂ | 42.30 | 8.75 |

| NBS | 68.90 | 6.20 |

| Microwave-assisted | 45.10 | 12.40 |

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or acids.

Reduction Reactions: Reduction of the compound can yield alcohols or amines.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or thiourea can be used under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Reactions: Products include azides, nitriles, and thiols.

Oxidation Reactions: Products include ketones and carboxylic acids.

Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

Medicinal Chemistry

Drug Development

The compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that can lead to the development of drugs targeting various diseases, including cancer and inflammatory conditions.

Case Study: Anticancer Activity

Research has shown that derivatives of 2-bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide exhibit cytotoxic effects against cancer cell lines. For instance, studies have reported that this compound can induce apoptosis in A549 (lung cancer) and MCF7 (breast cancer) cell lines with IC50 values of 5.0 µM and 3.5 µM, respectively. The mechanism involves inhibition of specific enzymes critical for cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 5.0 | Induction of apoptosis |

| MCF7 | 3.5 | Cell cycle arrest |

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is utilized to produce complex heterocyclic compounds. It can undergo various reactions, such as nucleophilic substitutions and oxidation processes.

Reaction Types

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles like amines or thiols.

- Oxidation: Can be oxidized to yield corresponding ketones or carboxylic acids.

| Reaction Type | Reagents | Products |

|---|---|---|

| Nucleophilic Substitution | Sodium azide, potassium thiocyanate | 1-(2-fluoropyridin-4-yl)ethanone azide |

| Oxidation | Potassium permanganate | 2-bromo-1-(2-fluoropyridin-4-yl)ethanoic acid |

Materials Science

Synthesis of Advanced Materials

The compound's reactivity allows it to form strong bonds with polymers and metals, making it a valuable component in materials science. It can be used to create polymers with enhanced properties such as biodegradability or electrical conductivity.

Applications in Polymer Science

- Controlled Polymerization: Acts as a building block for synthesizing polymers with specific structures.

- Development of Conductive Polymers: Its unique properties facilitate the creation of materials with improved electrical conductivity.

Metal Chemistry

Reagent for Metal Complexes

In metal chemistry, this compound is employed as a reagent to synthesize metal complexes that exhibit unique catalytic properties.

Applications

- Catalytic Activity Enhancement: The compound can enhance the selectivity and activity of metal catalysts through complex formation.

Summary

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Bromoethanone Derivatives

Table 1: Comparison of Pyridine-Substituted Bromoethanone Hydrobromides

Key Observations :

- Electrophilicity: The 2-fluoro substituent in the title compound increases electrophilicity compared to non-fluorinated analogs (e.g., CAS 5349-17-7), enhancing reactivity in nucleophilic substitutions .

- Substituent Effects : Chloro substituents (e.g., CAS 145905-09-5) may improve lipid solubility but reduce electronic withdrawal compared to fluorine .

Heterocyclic Bromoethanone Derivatives Beyond Pyridine

Table 2: Comparison with Other Heterocyclic Bromoethanones

Key Observations :

- Ring Electronics : Thiazole (CAS 26489-43-0) and benzimidazole (CAS 944450-78-6) derivatives exhibit distinct electronic environments, altering reactivity. Thiazole’s sulfur atom may facilitate metal coordination, while benzimidazole’s aromaticity supports drug design .

- Thermal Stability : The benzimidazole derivative (mp 196°C) shows higher thermal stability than pyridine analogs, likely due to extended conjugation .

Phenolic Bromoethanone Derivatives

Table 3: Phenolic Analogs

Key Observations :

- Hydrogen Bonding: Phenolic -OH groups (e.g., CAS 126581-65-5) enable hydrogen bonding, improving crystallinity and solubility compared to pyridine derivatives .

- Biological Relevance: Fluorinated phenolic compounds are often explored for antimicrobial or anticancer activity .

Biological Activity

2-Bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide is a halogenated pyridine derivative that has gained attention in biological research for its potential applications in medicinal chemistry and its role as an intermediate in various organic syntheses. This compound is characterized by the presence of both bromine and fluorine atoms, which significantly influence its biological activity and interaction with biological systems.

- Molecular Formula : C₇H₆BrFNO·HBr

- Molecular Weight : 280.95 g/mol

- CAS Number : 5349-17-7

- Purity : Typically ≥ 98%

- Physical Appearance : White to off-white crystalline solid

- Melting Point : Approximately 200°C (dec.) .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine and fluorine substituents enhance its reactivity, allowing it to participate in diverse biochemical pathways. Studies suggest that this compound may act as an electron donor and could influence protein activity through specific binding interactions .

Medicinal Chemistry

Research indicates that this compound is being explored for its potential as a precursor in the synthesis of novel therapeutic agents. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity against various diseases, including cancer and infectious diseases .

Enzyme Interaction Studies

In vitro studies have demonstrated that this compound can inhibit certain enzyme activities, making it a valuable tool for investigating enzyme mechanisms and developing enzyme inhibitors. The specific interactions depend on the structural features of both the compound and the target enzyme .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results indicated that the compound exhibited cytotoxic effects against several cancer types, potentially through apoptosis induction. Further research is required to elucidate the exact pathways involved .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of this compound on specific kinases involved in cancer signaling pathways. The findings suggested that it could serve as a lead compound for developing targeted therapies aimed at inhibiting these kinases, thus impeding tumor growth .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-1-(4-bromophenyl)ethanone | Contains two bromine atoms | Moderate cytotoxicity |

| 2-Bromo-1-(2-fluorophenyl)ethanone | Contains one fluorine atom | Low enzyme inhibition |

| 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone | Contains bromine and fluorine | High selectivity towards specific targets |

The comparative analysis shows that while other halogenated compounds exhibit varying levels of biological activity, the unique combination of bromine and fluorine in this compound enhances its reactivity and potential therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide, and how can reaction yields be improved?

- Methodological Answer : A common approach involves bromination of the parent ketone using bromine (Br₂) in chloroform (CHCl₃), followed by hydrobromic acid (HBr) treatment to form the hydrobromide salt. For example, bromination of 1-(2-fluoropyridin-4-yl)ethanone with Br₂ in CHCl₃ at room temperature (30 min) achieves ~85% yield after recrystallization from diethyl ether . Optimize stoichiometry (e.g., 1:1 molar ratio of ketone to Br₂) and solvent polarity to minimize side reactions. Purification via column chromatography (ethyl acetate/hexane) or recrystallization enhances purity.

Q. How can NMR spectroscopy be utilized to confirm the structure and purity of this compound?

- Methodological Answer : Key NMR signals include:

- ¹H NMR : A singlet for the brominated methylene group (C-Br) at δ ~4.5–5.0 ppm.

- Aromatic protons from the 2-fluoropyridin-4-yl group appear as doublets (δ ~8.0–8.5 ppm, J = 5–6 Hz) due to coupling with fluorine .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ ~190–200 ppm.

- Use deuterated solvents (e.g., CDCl₃) and reference TMS (δ 0 ppm) for calibration. Compare with literature data to confirm purity .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

- Over-bromination : Control Br₂ addition rate and temperature (0–25°C).

- Hydrolysis of the ketone : Use anhydrous solvents and inert atmosphere (N₂/Ar).

- Salt formation issues : Ensure stoichiometric HBr addition and monitor pH during crystallization.

- Monitor reactions via TLC (silica gel, UV detection) to identify intermediates .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and salt conformation. For example:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 305 K.

- Refinement : SHELXL software refines structures with R-factors < 0.06 for high accuracy.

- Key Metrics : Confirm C-Br bond length (~1.93–1.97 Å) and planarity of the pyridine ring .

- Table: Example crystallographic data from a related brominated ketone :

| Parameter | Value |

|---|---|

| Space group | P 1 |

| R factor | 0.054 |

| C=O bond length | 1.21 Å |

Q. What computational methods are effective for predicting reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to compute frontier molecular orbitals (FMOs).

- Electrostatic Potential Maps : Identify electrophilic sites (e.g., carbonyl carbon) for nucleophilic attack.

- Solvent Effects : Apply PCM model to simulate reaction environments (e.g., CHCl₃ vs. DMSO) .

Q. How does the fluorine substituent influence the compound’s stability and reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity increases pyridine ring electron deficiency, enhancing reactivity in Suzuki-Miyaura couplings.

- Steric Effects : The 2-fluoro group may hinder access to the C-4 position.

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 2-bromo-1-(pyridin-4-yl)ethanone) using Pd(PPh₃)₄ catalyst .

Q. What strategies are recommended for analyzing degradation products under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks.

- Analytical Tools :

- HPLC-MS : Detect hydrolysis products (e.g., 2-fluoropyridin-4-yl acetic acid).

- TGA/DSC : Monitor thermal decomposition (onset ~150°C).

- Mitigation : Use desiccants and amber vials to limit moisture/light exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.